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molecular formula C6H6Cl2N2O B1314725 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 27006-83-3

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1314725
M. Wt: 193.03 g/mol
InChI Key: WIWMMJPXRWAZBB-UHFFFAOYSA-N
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Patent
US07977494B2

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas are added 51.8 g of potassium carbonate. Subsequently, while illuminating with a mercury lamp, 24 g of chlorine gas are introduced at 20° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 20° C. for a further 20 minutes. The solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 95%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[CH:9]=[O:10].C(=O)([O-])[O-].[K+].[K+].[Cl:17]Cl>ClC1C=CC=CC=1>[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[C:9]([Cl:17])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)C=O
Name
Quantity
51.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
230 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction solution is stirred with illumination at 20° C. for a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, while illuminating with a mercury lamp
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with a little chlorobenzene
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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